molecular formula C19H16N4O5S B2633200 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-81-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2633200
CAS No.: 851079-81-7
M. Wt: 412.42
InChI Key: INOUUWPBCAYUJZ-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide” is a compound that has been mentioned in the context of antitumor activities . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine(BSH),and4-methyl-benzenesulphonylhydrazine(4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques . The crystal structures were analyzed using the single crystal X-ray diffraction method .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

  • Antioxidant and Anti-inflammatory Properties: N-substituted acetamides, including those with structures similar to the queried compound, have shown promising results in antioxidant and anti-inflammatory activities. Compounds with similar structures exhibited notable efficacy in DPPH radical scavenging and anti-inflammatory tests (Koppireddi et al., 2013).

Antimicrobial Properties

  • Antibacterial Agents: Derivatives of N-substituted acetamides, akin to the compound , have been synthesized and displayed significant antibacterial activity. These findings suggest the potential of similar compounds in combating bacterial infections (Ramalingam et al., 2019).
  • Antimicrobial Activity: Similar compounds have been evaluated for antimicrobial activity, showing effectiveness against various strains of bacteria and fungi (Rezki, 2016).

Anticancer Potential

  • Antitumor Activity: Certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which resemble the structure of the queried compound, have been screened for antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antioxidant Applications in Oil Industry

  • Antioxidants for Base Oil: Benzimidazole derivatives, similar in structure to the compound , have been studied as antioxidants for base stock oils. These studies demonstrate the compound's potential application in enhancing the oxidative stability of oils (Basta et al., 2017).

Solid State Properties

  • Polymorph Characterization: Research has been conducted on benznidazole, a compound with a similar structure, to explore its polymorphs and their solid-state properties. This research is significant in understanding the physical characteristics of similar compounds (Honorato et al., 2014).

Mechanism of Action

Action Environment

Environmental factors play a significant role in drug efficacy and stability Factors like pH, temperature, and co-administered substances influence its action.

: Lv, J., Li, Z.-H., Deng, A.-J., & Qin, H.-L. (2022). A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry, 20(3), 438–446. DOI: 10.1039/D1OB02258J : European Patent EP2016065B1. (2006, December 28). 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis. Link : Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described. The reaction is mediated by CuI and NaHCO3 in acetonitrile. Link

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-18(21-10-13-1-6-16-17(9-13)28-12-27-16)11-29-19-20-7-8-22(19)14-2-4-15(5-3-14)23(25)26/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOUUWPBCAYUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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